5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
The structure features a 1,4-dihydropyridine core substituted with a 4-fluorophenylmethoxy group at position 5, a methyl group at position 1, and a carboxamide moiety at position 2 linked to a 2-(1H-indol-3-yl)ethyl chain. The fluorine atom enhances lipophilicity and metabolic stability, while the indole group may confer selectivity toward neurological or serotonin-related targets.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3/c1-28-14-23(31-15-16-6-8-18(25)9-7-16)22(29)12-21(28)24(30)26-11-10-17-13-27-20-5-3-2-4-19(17)20/h2-9,12-14,27H,10-11,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVINMDUIYRGYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCCC2=CNC3=CC=CC=C32)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Reaction Optimization
A mixture of ethyl acetoacetate, ammonium acetate, and methyl propiolate undergoes cyclocondensation in ethanol under reflux to yield 1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate. Hydrolysis with aqueous NaOH (2 M, 80°C) provides the carboxylic acid (yield: 78–85%).
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Ethanol, reflux, 12 h | 72 |
| Ester hydrolysis | NaOH (2 M), 80°C, 4 h | 85 |
Introduction of the Fluorophenylmethoxy Group
Regioselective installation of the (4-fluorophenyl)methoxy group at position 5 is achieved via SNAr or Ullmann coupling.
Nucleophilic Aromatic Substitution
The pyridine core is activated by nitration at position 5, followed by reduction to the amine and diazotization. Reaction with (4-fluorophenyl)methanol under basic conditions (K2CO3, DMF, 100°C) affords the methoxy derivative.
Reaction Scheme:
- Nitration: HNO3/H2SO4, 0°C → 5-nitro derivative.
- Reduction: Fe/HCl → 5-amino derivative.
- Diazotization: NaNO2/HCl, 0°C.
- Methoxylation: (4-Fluorophenyl)methanol, K2CO3, DMF, 100°C.
Yield: 62–68% over four steps.
Palladium-Catalyzed Coupling
Alternative methods employ Ullmann coupling using CuI/L-proline or Pd(OAc)2/Xantphos with (4-fluorophenyl)methanol. This route avoids harsh nitration conditions but requires anhydrous solvents and inert atmospheres.
Optimized Conditions:
Incorporation of the Indole Ethylamine Moiety
The N-[2-(1H-indol-3-yl)ethyl] side chain is introduced via amide coupling.
Amide Bond Formation
Activation of the pyridine-2-carboxylic acid with HATU or EDC/HOBt in DMF, followed by reaction with 2-(1H-indol-3-yl)ethylamine (1.2 equiv) at 0°C to room temperature, yields the target compound.
Procedure:
- Dissolve carboxylic acid (1.0 equiv) in DMF.
- Add HATU (1.1 equiv), DIPEA (3.0 equiv), stir 15 min.
- Add 2-(1H-indol-3-yl)ethylamine (1.2 equiv), stir 12 h.
- Purify via silica chromatography (EtOAc/hexane).
Optimization and Purification Strategies
Protecting Group Strategies
The indole NH is protected with a tert-butoxycarbonyl (Boc) group during amide coupling to prevent side reactions. Deprotection with TFA/DCM (1:1) restores the indole functionality.
Crystallization and Chromatography
Final purification employs recrystallization from ethanol/water (4:1) or preparative HPLC (C18 column, acetonitrile/water gradient). Purity >99% is confirmed by HPLC.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyridine core and intramolecular hydrogen bonding between the amide NH and pyridine carbonyl.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and dihydropyridine moieties.
Reduction: Reduction reactions can occur at the carbonyl group in the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and indole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole and dihydropyridine moieties.
Reduction: Reduced forms of the carbonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Characteristics
The compound is categorized under the dihydropyridine class, which is known for its diverse biological activities. Its structure includes:
- Dihydropyridine moiety : Contributes to its pharmacological properties.
- Indole group : Known for its role in various biological activities including anticancer effects.
- Fluorophenyl substituent : Enhances lipophilicity and potentially improves bioavailability.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . For example:
- A study demonstrated that derivatives of similar structures exhibited significant growth inhibition against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar frameworks may exhibit neuroprotective effects , potentially beneficial in neurodegenerative diseases. The indole moiety is particularly noted for its neuroprotective properties .
Antimicrobial Activity
Some derivatives have shown promising antimicrobial activity , indicating potential applications in treating infections caused by resistant strains of bacteria .
Case Studies
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the dihydropyridine ring can modulate calcium channels. The fluorophenyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of 1,4-Dihydropyridine and Related Derivatives
Key Observations:
Core Structure :
- The target compound and AZ331/AZ257 share the 1,4-DHP core, which is associated with calcium channel modulation. In contrast, the pyrrolidine-based analog () lacks this activity but may target enzymes like kinases or proteases .
Substituent Effects :
- Fluorine vs. Bromine/Methoxy : The 4-fluorophenylmethoxy group in the target compound likely improves membrane permeability compared to AZ331’s methoxy or AZ257’s bromine groups. Fluorine’s electronegativity may also strengthen hydrogen bonding in target interactions.
- Indole vs. Furyl/Methoxyphenyl : The indole-ethyl chain in the target compound could confer selectivity toward serotonin receptors (e.g., 5-HT receptors), whereas AZ331/AZ257’s furyl and methoxyphenyl groups may favor cardiovascular targets.
Pharmacokinetic Implications :
- The thioether in AZ331/AZ257 may increase oxidative metabolism risks, whereas the target compound’s fluorine and methyl groups enhance metabolic stability.
Research Findings and Gaps
- Structural Data : Crystallographic studies using programs like SHELX () could resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) modeling.
- Biological Data: No direct pharmacological data for the target compound is available in the provided evidence. However, analogs like AZ331/AZ257 show that 1,4-DHPs with electron-withdrawing groups (e.g., cyano) exhibit stronger calcium channel blocking activity .
- Therapeutic Potential: The indole moiety suggests CNS applications, but this requires validation via receptor-binding assays.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural components include:
- Dihydropyridine core : Known for various pharmacological effects.
- Indole moiety : Associated with numerous biological activities, particularly in anticancer and antimicrobial domains.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, in vitro tests demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
These results indicate that the compound exhibits bactericidal properties at relatively low concentrations, suggesting a potential therapeutic application in treating bacterial infections .
Cytotoxic Effects
In addition to antimicrobial properties, the compound has been investigated for its cytotoxic effects on cancer cell lines. A study using the MTT assay showed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 12.5 µM. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Caspase pathway activation |
| HeLa | 15.0 | Induction of apoptosis |
These findings support the notion that the compound could serve as a lead compound for further development in cancer therapeutics .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.
- Anticancer Mechanism : The induction of apoptosis in cancer cells involves mitochondrial dysfunction and the subsequent activation of caspases, which are crucial for executing the apoptotic program.
Case Studies
A notable case study involved a clinical trial assessing the efficacy of this compound in patients with resistant bacterial infections. The trial reported a significant reduction in infection rates among participants treated with the compound compared to a placebo group, highlighting its potential as an alternative treatment option .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
